Osteostatin (1-5) amide (human, bovine, dog, horse, mouse, rabbit, rat)

Peptide stability Carboxypeptidase resistance Amidation

Osteostatin (1-5) amide (CAS 155918-12-0) is the fully conserved TRSAW pentapeptide (human/bovine/dog/horse/mouse/rabbit/rat). Critical differentiation: C-terminal amidation (-CONH₂) confers carboxypeptidase resistance absent in the free acid (CAS 138949-73-2), preventing proteolytic confounders in extended incubations. Validated for inhibiting human osteoclast differentiation at 100–500 nM via NFATc1 downregulation; EC₅₀ ≈ 0.5 pM for TRAcP reduction. In OVX rats, 3 nmol/100 g/day s.c. achieves 98.25% cortical bone preservation. Do not substitute with non‑amidated or extended‑sequence analogs – assay‑dependent activity requires this exact CAS to ensure reproducible, cross‑species translatable data.

Molecular Formula C27H42N10O7
Molecular Weight 618.7 g/mol
Cat. No. B589511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsteostatin (1-5) amide (human, bovine, dog, horse, mouse, rabbit, rat)
Molecular FormulaC27H42N10O7
Molecular Weight618.7 g/mol
Structural Identifiers
InChIInChI=1S/C27H42N10O7/c1-13(23(41)36-19(22(29)40)10-15-11-33-17-7-4-3-6-16(15)17)34-25(43)20(12-38)37-24(42)18(8-5-9-32-27(30)31)35-26(44)21(28)14(2)39/h3-4,6-7,11,13-14,18-21,33,38-39H,5,8-10,12,28H2,1-2H3,(H2,29,40)(H,34,43)(H,35,44)(H,36,41)(H,37,42)(H4,30,31,32)/t13-,14+,18-,19-,20-,21-/m0/s1
InChIKeyLNQSOPRLNRSQRD-TWGJCYIBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Osteostatin (1-5) amide: A Conserved Cross-Species Pentapeptide for Bone Resorption Research and Procurement


Osteostatin (1-5) amide (human, bovine, dog, horse, mouse, rabbit, rat), also designated Human PTHrP (107-111) amide or H-Thr-Arg-Ser-Ala-Trp-NH₂ (CAS: 155918-12-0), is a C-terminal parathyroid hormone-related protein (PTHrP) fragment with a molecular weight of 618.69 Da and molecular formula C₂₇H₄₂N₁₀O₇ . The pentapeptide sequence TRSAW is fully conserved across at least seven mammalian species—human, bovine, dog, horse, mouse, rabbit, and rat—indicating strong evolutionary constraint and functional importance of this domain [1]. As a research tool, this compound enables investigation of osteoclast-mediated bone resorption inhibition through a mechanism distinct from that of N-terminal PTH/PTHrP fragments and other anti-resorptive agents [2].

Why Generic PTHrP Fragment Substitution Fails: Critical Procurement Differentiation for Osteostatin (1-5) amide


Substituting Osteostatin (1-5) amide with structurally similar alternatives introduces multiple experimental confounders that undermine data reproducibility and scientific validity. The C-terminal amidation (-CONH₂ versus -COOH in the free acid form, CAS: 138949-73-2) confers carboxypeptidase resistance and enhanced metabolic stability that cannot be assumed for non-amidated analogs . Species-specific sequence variations exist in longer PTHrP fragments; the TRSAW pentapeptide represents a uniquely conserved motif, but extending the sequence introduces inter-species divergence that complicates cross-model translation [1]. Critically, the anti-resorptive activity of PTHrP (107-111) is assay-dependent—potent in isolated osteoclast systems but undetectable in intact neonatal mouse calvariae organ cultures, a model where salmon calcitonin retains robust efficacy [2]. Procurement of unspecified or incorrectly modified peptides thus risks experimental failure not attributable to the core biology.

Quantitative Differentiation Evidence for Osteostatin (1-5) amide Procurement Decisions


C-Terminal Amidation Confers Enhanced Metabolic Stability vs. Free Acid Form

Osteostatin (1-5) amide (CAS: 155918-12-0, MW: 618.69, C₂₇H₄₂N₁₀O₇) incorporates a C-terminal primary amide (-CONH₂) that neutralizes the terminal negative charge present in the free acid form Osteostatin (1-5) (CAS: 138949-73-2, MW: 619.68, C₂₇H₄₁N₉O₈) . This amidation modification confers resistance to cleavage by carboxypeptidases through elimination of the charged C-terminal recognition site, and is a post-translational modification present in over 50% of naturally occurring bioactive peptide hormones including neuropeptide Y and oxytocin [1].

Peptide stability Carboxypeptidase resistance Amidation

Osteostatin (1-5) amide Induces Osteoclast Retraction Morphologically Distinct from Calcitonin

In direct comparative morphological assessment, Osteostatin (1-5) amide (identical sequence to the tested PTHrP 107-111 fragment) induced rapid cellular retraction in both human and rat cultured osteoclasts that was morphologically distinct from that produced by calcitonin [1]. This morphological divergence indicates engagement of distinct cytoskeletal signaling pathways and supports non-redundant mechanistic action.

Osteoclast morphology Cell retraction Mechanistic differentiation

Osteostatin (1-5) amide Exerts Biphasic TRAcP Inhibition with EC₅₀ of ~5 × 10⁻¹³ M

Osteostatin (1-5) amide reduced tartrate-resistant acid phosphatase (TRAcP) activity in rat cultured osteoclasts in a dose-dependent manner with a half-maximal effect at approximately 5 × 10⁻¹³ M (0.5 pM) and achieved maximum inhibition of approximately 50% of control [1]. The effect is biphasic, involving both inhibition of TRAcP secretion and either suppression of synthesis or increased degradation [1].

TRAcP activity Osteoclast inhibition Dose-response

Osteostatin (1-5) amide Selectively Preserves Cortical Bone Mass in OVX Rat Model

In ovariectomized (OVX) adult rats treated subcutaneously with 3 nmol/100 g body weight/day for 13 days, PTHrP (107-111) fragment (Osteostatin (1-5) amide) significantly increased femoral dry weight, ash weight, calcium content, and densitometry compared to vehicle-treated OVX controls, with positive effects demonstrated exclusively on cortical bone (98.25% recovery) and no significant effect on trabecular bone [1].

Osteoporosis Cortical bone In vivo efficacy

Osteostatin (1-5) amide Fails to Inhibit Bone Resorption in Neonatal Mouse Calvariae Unlike Salmon Calcitonin

In neonatal mouse calvariae organ culture, hPTHrP-(107-111) (Osteostatin (1-5) amide) at doses of 10⁻¹² to 10⁻⁶ M with incubation periods up to 96 hours did not affect either basal or agonist-stimulated ⁴⁵Ca release, whereas salmon calcitonin potently inhibited both basal and stimulated ⁴⁵Ca release under identical conditions. Additionally, salmon calcitonin—but not hPTHrP-(107-111)—inhibited the increase in osteoclast number in hPTHrP-(1-34)-treated bones [1].

Organ culture Assay specificity Model dependence

Osteostatin (1-5) amide Inhibits Human Osteoclast Differentiation in Concentration-Dependent Manner Without Affecting Mature Osteoclast Function

In M-CSF+RANKL-induced human osteoclast differentiation from adherent peripheral blood mononuclear cells, Osteostatin (1-5) amide at 100, 250, and 500 nM decreased osteoclast differentiation in a concentration-dependent manner but did not modify the resorptive ability of mature osteoclasts in pit resorption assays [1]. The compound decreased mRNA levels of cathepsin K, OSCAR, and NFATc1, and reduced nuclear translocation of NFATc1, the master transcription factor of osteoclast differentiation [1].

Osteoclastogenesis NFATc1 Human primary cells

Validated Research and Procurement Application Scenarios for Osteostatin (1-5) amide


Osteoclastogenesis Inhibition Studies in Human Primary Cell Systems

Osteostatin (1-5) amide is validated for investigating the inhibition of human osteoclast differentiation from peripheral blood mononuclear cells. At concentrations of 100-500 nM, the compound reduces osteoclast formation in a concentration-dependent manner via downregulation of NFATc1 nuclear translocation and decreased expression of cathepsin K and OSCAR [1]. The compound does not affect the resorptive function of already-mature osteoclasts, making it a differentiation-specific tool [1].

Cortical Bone-Selective Research in Ovariectomy-Induced Osteoporosis Models

In OVX rat models, Osteostatin (1-5) amide administered at 3 nmol/100 g body weight/day subcutaneously for 13 days produces selective preservation of cortical bone (98.25% recovery) without significant effect on trabecular bone [2]. This compartment-specific activity distinguishes it from PTHrP (1-34), which preserves both cortical and trabecular compartments, and supports its use in studies focused on cortical bone regulation [2].

Isolated Osteoclast Functional Assays Requiring Non-Calcitonin Anti-Resorptive Mechanism

For studies requiring an anti-resorptive agent that acts through a mechanism morphologically and mechanistically distinct from calcitonin, Osteostatin (1-5) amide is appropriate. The compound induces rapid osteoclast cellular retraction that is morphologically distinct from calcitonin-induced retraction and reduces TRAcP activity with an EC₅₀ of approximately 5 × 10⁻¹³ M (0.5 pM) [3]. This provides a validated alternative pathway probe for osteoclast cytoskeletal and enzymatic function studies.

Peptide Stability Studies Requiring Carboxypeptidase-Resistant C-Terminal Modification

The C-terminal amidation (-CONH₂) of Osteostatin (1-5) amide confers resistance to carboxypeptidase cleavage, making it suitable for studies requiring extended peptide half-life or investigations of C-terminal modification effects on peptide stability and bioactivity . This differentiates it from the free acid form (CAS: 138949-73-2) for experiments exceeding short-term incubation periods where proteolytic degradation is a concern .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Osteostatin (1-5) amide (human, bovine, dog, horse, mouse, rabbit, rat)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.